molecular formula C19H21N3O4S B2846867 N-(4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)isobutyramide CAS No. 1351630-98-2

N-(4-(N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)phenyl)isobutyramide

Cat. No. B2846867
CAS RN: 1351630-98-2
M. Wt: 387.45
InChI Key: VIBHTXJSDRWBTL-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs . The 1,2,3,4-tetrahydroisoquinoline part of the molecule is a type of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives have been found to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydroisoquinoline and sulfonamide functional groups. The exact structure would depend on the specific substituents attached to these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide group could potentially form hydrogen bonds, affecting the compound’s solubility and reactivity .

Scientific Research Applications

Synthetic Methodologies and Characterization

A study by Zaki et al. (2017) explores the synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives through acetylation and nucleophilic substitution reactions, including interactions with sulfa drugs such as sulfanilamide, sulfaguanidine, and sulfathiazole. These compounds were thoroughly characterized by various analytical techniques, laying the groundwork for future pharmacological investigations (Zaki, Radwan, & El-Dean, 2017).

Pharmacological Activities and Mechanistic Insights

The lithiation and asymmetric substitution methodology for the synthesis of enantioenriched dihydroisoquinolines and tetrahydroisoquinoline, as demonstrated by Laumer et al. (2002), provides insights into the synthetic applications and mechanistic pathways of similar compounds. This process yields benzylically substituted products with high enantiomeric ratios, showcasing the potential for further pharmacological application development (Laumer, Kim, & Beak, 2002).

Antitubulin and Antiproliferative Activity

Research conducted by Dohle et al. (2014) on substituted tetrahydroisoquinoline derivatives highlights the influence of conformational biasing through substitution on the tetrahydroisoquinoline core on antiproliferative activity against cancer cell lines. The study demonstrates how strategic modifications can enhance the compounds' ability to inhibit microtubule polymerization and bind competitively to tubulin versus colchicine, suggesting a mechanism of action and potential therapeutic applications (Dohle, Leese, Jourdan, Major, Bai, Hamel, Ferrandis, Kasprzyk, Fiore, Newman, Purohit, & Potter, 2014).

Anticancer Activity

Marciniec et al. (2017) studied the synthesis, in vitro antiproliferative activity against human breast cancer cell lines, and molecular docking of acetylenic sulfamoylquinolines. The research highlights potent antitumor activities and suggests mechanisms of action targeting cytochrome P450 isoenzymes pathways, illustrating the potential for developing new anticancer drugs (Marciniec, Pawełczak, Latocha, Skrzypek, Maciążek-Jurczyk, & Boryczka, 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many sulfonamide drugs work by inhibiting the enzyme carbonic anhydrase, which is important in the regulation of pH and fluid balance in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Some sulfonamides are known to cause allergic reactions in some individuals .

Future Directions

Future research on this compound could involve further exploration of its biological activity, potential therapeutic uses, and detailed studies of its physical and chemical properties .

properties

IUPAC Name

2-methyl-N-[4-[(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-12(2)18(23)21-14-5-7-16(8-6-14)27(25,26)22-15-4-3-13-9-10-20-19(24)17(13)11-15/h3-8,11-12,22H,9-10H2,1-2H3,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIBHTXJSDRWBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCNC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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